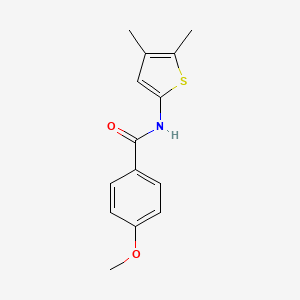

N-(4,5-dimethylthiophen-2-yl)-4-methoxybenzamide

Description

N-(4,5-dimethylthiophen-2-yl)-4-methoxybenzamide is a compound that features a thiophene ring substituted with dimethyl groups and a benzamide moiety with a methoxy group. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Properties

Molecular Formula |

C14H15NO2S |

|---|---|

Molecular Weight |

261.34 g/mol |

IUPAC Name |

N-(4,5-dimethylthiophen-2-yl)-4-methoxybenzamide |

InChI |

InChI=1S/C14H15NO2S/c1-9-8-13(18-10(9)2)15-14(16)11-4-6-12(17-3)7-5-11/h4-8H,1-3H3,(H,15,16) |

InChI Key |

HWEMBMPVENCHDT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=C1)NC(=O)C2=CC=C(C=C2)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N-(4,5-dimethylthiophen-2-yl)-4-methoxybenzamide, typically involves heterocyclization reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often employs catalytic processes and environmentally sustainable strategies. For example, the use of bis(alkoxo)palladium complexes enables efficient C-H arylation of thiophenes . Additionally, metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or EtOCS2K provide substituted thiophenes in good yields .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethylthiophen-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

N-(4,5-dimethylthiophen-2-yl)-4-methoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Explored for its potential as a therapeutic agent due to its pharmacological properties.

Mechanism of Action

The mechanism of action of N-(4,5-dimethylthiophen-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, they can inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.

Uniqueness

N-(4,5-dimethylthiophen-2-yl)-4-methoxybenzamide is unique due to its specific substitution pattern on the thiophene ring and the presence of a methoxybenzamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiophene derivatives .

Biological Activity

N-(4,5-Dimethylthiophen-2-yl)-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring and a methoxybenzamide moiety. The structural formula can be represented as follows:

This compound's unique structure is believed to contribute to its biological activity, particularly in modulating specific molecular targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The thiophene ring enhances binding affinity due to its electron-rich nature, which facilitates interactions with target proteins. The methoxy group may improve the compound's solubility and stability, further enhancing its pharmacological profile.

Anticancer Properties

There is emerging evidence that compounds similar to this compound exhibit anticancer properties. These compounds may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. Preliminary data suggest that they could be developed as lead compounds for cancer therapy .

Study on Antiviral Efficacy

In a study evaluating the antiviral effects of benzamide derivatives, researchers found that certain compounds exhibited significant inhibitory effects on HBV replication in vitro. The IC50 values for effective compounds ranged from 1.99 µM to 3.30 µM for wild-type and drug-resistant strains respectively . Although direct studies on this compound are not available, these findings highlight the potential of benzamide derivatives in antiviral applications.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. While specific data for this compound is lacking, related compounds have shown favorable ADME characteristics in preclinical models . Toxicological assessments are necessary to establish safety profiles before clinical applications.

Comparative Analysis of Related Compounds

To better understand the potential of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| N-(4-Chlorophenyl)-4-methoxybenzamide | Chlorine substituent enhances activity | Antiviral against HBV | 1.99 (wild-type) |

| N-(3-Cyano-4,5-dimethylthiophen-2-yl) | Cyano group increases binding affinity | Potential anticancer properties | Not specified |

| 4-Methoxy-3-(Methylamino) Benzamide | Methylamino group enhances solubility | Broad-spectrum antiviral | 1.99 (HBV) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.